7-(2-Carboxyethyl)guanine

Vue d'ensemble

Description

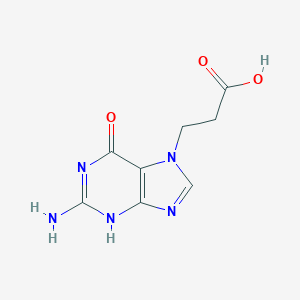

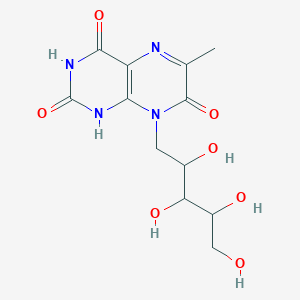

7-(2-Carboxyethyl)guanine, also known as 7-CE-Gua, is a compound with the molecular formula C8H9N5O3 . It is a DNA adduct that could potentially be formed upon the metabolism of certain carcinogenic nitrosamines .

Synthesis Analysis

7-(2-Carboxyethyl)guanine could potentially be formed upon the metabolism of the carcinogenic nitrosamines N-nitrososarcosine (NSAR) and 3-(methylnitrosamino)propionic acid (MNPA), or from other sources such as nitrosation of glycine or reaction of DNA with acrylic acid .Molecular Structure Analysis

The molecular structure of 7-(2-Carboxyethyl)guanine consists of a guanine base attached to a carboxyethyl group . The molecular weight of this compound is 223.19 .Chemical Reactions Analysis

7-(2-Carboxyethyl)guanine is a DNA adduct that could potentially be formed upon the metabolism of certain carcinogenic nitrosamines . It has been detected in human liver DNA .Physical And Chemical Properties Analysis

The density of 7-(2-Carboxyethyl)guanine is predicted to be 1.89±0.1 g/cm3 and its pKa is predicted to be 4.34±0.10 .Applications De Recherche Scientifique

Reaction with β-propiolactone : The reaction of β-propiolactone with guanosine and related compounds was shown to give 7-(2-carboxyethyl)guanine. A mechanism for this reaction is suggested in the study by Colburn, Richardson, and Boutwell (1965) (Colburn, Richardson, & Boutwell, 1965).

Detection in human liver DNA : Cheng et al. (2010) detected 7-(2-carboxyethyl)guanine in human liver DNA, suggesting its ubiquitous presence and indicating potential sources such as nitrosation of glycine or reaction with acrylic acid (Cheng, Wang, Villalta, & Hecht, 2010).

Formation from styrene oxide : Novák, Linhart, and Dvorˇáková (2004) presented synthetic routes to similar compounds, emphasizing their role as DNA adducts and markers of exposure to styrene (Novák, Linhart, & Dvorˇáková, 2004).

Model for protein-nucleic acid interactions : Fujita, Takénaka, and Sasada (1984) synthesized 9-(2-carboxyethyl)guanine to investigate interactions involving the guanine base, contributing to understanding protein-nucleic acid interactions (Fujita, Takénaka, & Sasada, 1984).

Electroanalytical detection and sensing : Sanjuán et al. (2016) explored boron-doped diamond electrodes for the detection of similar guanine modifications, highlighting potential applications in sensing DNA methylation biomarkers (Sanjuán, Brotons, Hernández-Ibáñez, Foster, Banks, & Iniesta, 2016).

Detection in Huntington disease : Thomas et al. (2013) developed methods to detect trace amounts of similar guanine modifications, applying this to assess guanine methylation levels in Huntington disease, suggesting its role in transcriptional dysregulation (Thomas, Matson, Chopra, Sun, Sharma, Hersch, Rosas, Scherzer, Ferrante, & Matson, 2013).

Chloroethylene oxide reaction : Scherer et al. (1981) studied the reaction of deoxyguanosine with chloroethylene oxide, indicating the formation of a similar guanine modification and discussing its potential in causing DNA replication errors and carcinogenicity (Scherer, van der Laken, Gwinner, Laib, & Emmelot, 1981).

Propriétés

IUPAC Name |

3-(2-amino-6-oxo-1H-purin-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O3/c9-8-11-6-5(7(16)12-8)13(3-10-6)2-1-4(14)15/h3H,1-2H2,(H,14,15)(H3,9,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZWMFXNXFNBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCC(=O)O)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148460 | |

| Record name | 7-(2-Carboxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Carboxyethyl)guanine | |

CAS RN |

1082-07-1 | |

| Record name | 7-(2-Carboxyethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-Carboxyethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[pqr]picene](/img/structure/B93510.png)

![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)